molecular formula C15H13N3O B5836636 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5836636
M. Wt: 251.28 g/mol
InChI Key: RHTPRZHKWMPHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The structure of this compound includes a pyridine ring and an oxadiazole ring, which are connected through a phenyl group substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl or carbonyl groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-11(2)8-13(7-10)15-17-14(18-19-15)12-4-3-5-16-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPRZHKWMPHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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